molecular formula C6H12ClNO3 B2433251 Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride CAS No. 2253631-59-1

Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride

Cat. No.: B2433251
CAS No.: 2253631-59-1
M. Wt: 181.62
InChI Key: XBQGXJXBAGGBRI-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with an ester, followed by cyclization to form the oxetane ring. The hydrochloride salt is then formed by treating the oxetane derivative with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, amino alcohols, and other functionalized compounds .

Scientific Research Applications

Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an oxetane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(2-7)3-10-4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQGXJXBAGGBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-59-1
Record name methyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride
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